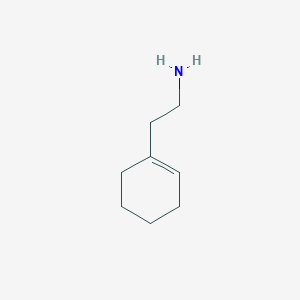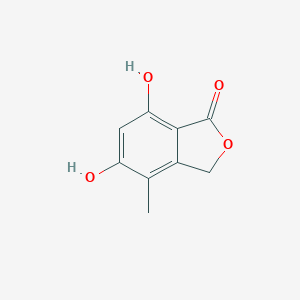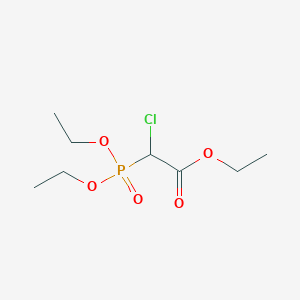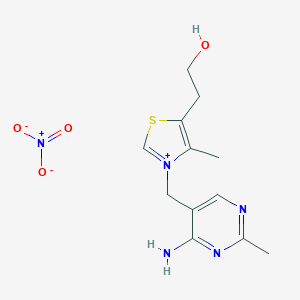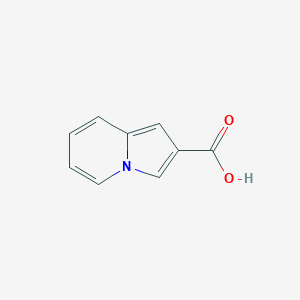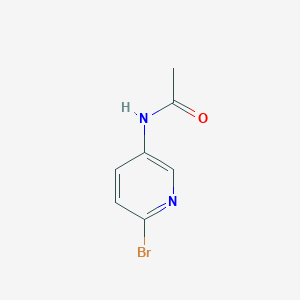
5-Acetamido-2-bromopyridine
説明
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to 5-acetamido-2-bromopyridine, involves several strategies, such as palladium-catalyzed cross-coupling reactions and direct bromination methods. A straightforward synthesis approach includes the selective bromination of pyridine compounds and further functionalization with acetamido groups (Romero & Ziessel, 1995).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-acetamido-5-aminopyridine, has been explored through both experimental and computational methods, revealing insights into stable conformers and vibrational wavenumbers, which are crucial for understanding the structural attributes of 5-acetamido-2-bromopyridine (Pathak et al., 2015).
Chemical Reactions and Properties
5-Acetamido-2-bromopyridine participates in various chemical reactions, including nucleophilic substitution reactions that facilitate the introduction of diverse substituents, thus altering its chemical properties significantly. These reactions are pivotal for synthesizing more complex molecules and for applications in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties of pyridine derivatives are largely influenced by their molecular structure. For instance, the presence of bromine and acetamido groups in the compound affects its boiling point, melting point, and solubility, which are essential parameters for its handling and application in chemical synthesis.
Chemical Properties Analysis
The chemical properties of 5-acetamido-2-bromopyridine, such as reactivity and stability, can be analyzed through spectroscopic methods and computational studies. For example, vibrational spectroscopy and molecular docking studies provide valuable information on the molecule's bioactivity potential and its interaction with biological targets (Premkumar et al., 2016).
科学的研究の応用
Asymmetric Synthesis and Piperazine Derivatives : It is used in the synthesis of enantiomerically pure 3-substituted piperidines, which are derived from lactam via bromo derivatives (Micouin et al., 1994).
Spectroscopic Studies : 5-Acetamido-2-bromopyridine is studied for its conformational and spectroscopic profile using experimental and computational methods, including vibrational spectroscopy and electronic absorption spectrum analysis (Pathak et al., 2015).
Adjuvant Activity in Peptidoglycan Derivatives : It plays a role in the synthesis of specific glucopyranose derivatives that have been shown to possess adjuvant activity, which is important in vaccine development (Merser et al., 1975).
Synthesis of Sodium Channel Modulators : It is used in the optimization of key steps in the synthesis of sodium channel modulators, like N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, which are important in neurological research (Fray et al., 2010).
Cytotoxicity and Molecular Docking Studies in Cancer Research : It is involved in the preparation and evaluation of compounds for their potential antigrowth effect against human cancer cells and their ability to inhibit tubulin polymerization, a crucial process in cell division (Mphahlele & Parbhoo, 2018).
Probe for Active Site of Enzymes : It is examined as an active site-directed alkylating agent for enzymes such as histidine decarboxylase, which has implications in understanding enzyme mechanisms and drug development (Lane & Thill, 1978).
Safety And Hazards
特性
IUPAC Name |
N-(6-bromopyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLPHQBLHUFGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428405 | |
| Record name | 5-ACETAMIDO-2-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-2-bromopyridine | |
CAS RN |
29958-19-8 | |
| Record name | N-(6-Bromo-3-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29958-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-ACETAMIDO-2-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)
![6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B57803.png)
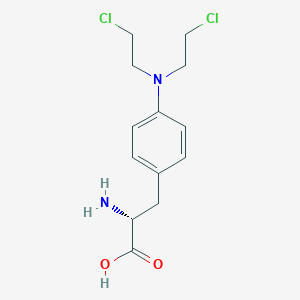
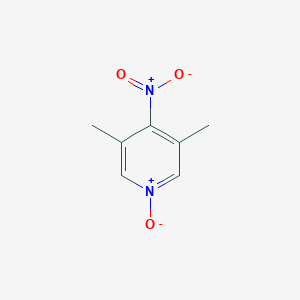
![1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-](/img/structure/B57810.png)

